N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The cyclopropyl group can be introduced via cyclopropanation reactions, while the furan moiety is often synthesized through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism by which N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N~1~-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other pyrazole and furan derivatives, such as:
Uniqueness
The uniqueness of N1-CYCLOPROPYL-2-({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of cyclopropyl, pyrazole, and furan moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C15H19N5O2S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C15H19N5O2S/c1-9-7-10(2)20(19-9)8-12-5-6-13(22-12)14(21)17-18-15(23)16-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,21)(H2,16,18,23) |
InChI Key |
KSTJFBLBALCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=S)NC3CC3)C |
Origin of Product |
United States |
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